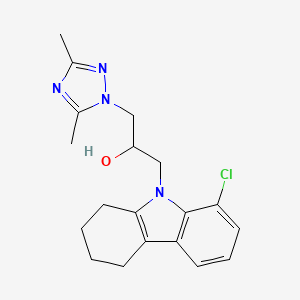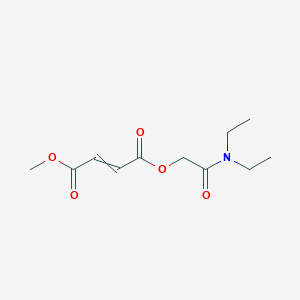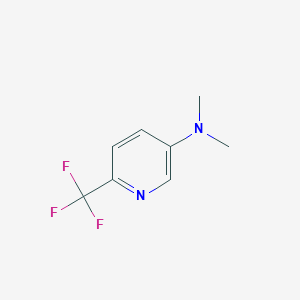![molecular formula C29H23NO8 B12459012 4-[({4-Oxo-4-[(4-phenoxyphenyl)amino]butanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12459012.png)
4-[({4-Oxo-4-[(4-phenoxyphenyl)amino]butanoyl}oxy)acetyl]phenyl furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-({3-[(4-Phenoxyphenyl)carbamoyl]propanoate}oxy)acetyl]phenyl furan-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes phenoxyphenyl, carbamoyl, and furan-2-carboxylate groups. These functional groups contribute to its reactivity and potential utility in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({3-[(4-Phenoxyphenyl)carbamoyl]propanoate}oxy)acetyl]phenyl furan-2-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-phenoxyphenyl isocyanate, which is then reacted with 3-aminopropanoic acid to form the carbamoyl intermediate. This intermediate is further reacted with acetic anhydride and furan-2-carboxylic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the reaction progress and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-({3-[(4-Phenoxyphenyl)carbamoyl]propanoate}oxy)acetyl]phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or furan rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-[2-({3-[(4-Phenoxyphenyl)carbamoyl]propanoate}oxy)acetyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Phenoxyphenyl isocyanate
- 3-Aminopropanoic acid
- Furan-2-carboxylic acid
Uniqueness
4-[2-({3-[(4-Phenoxyphenyl)carbamoyl]propanoate}oxy)acetyl]phenyl furan-2-carboxylate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications
Propriétés
Formule moléculaire |
C29H23NO8 |
|---|---|
Poids moléculaire |
513.5 g/mol |
Nom IUPAC |
[4-[2-[4-oxo-4-(4-phenoxyanilino)butanoyl]oxyacetyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C29H23NO8/c31-25(20-8-12-24(13-9-20)38-29(34)26-7-4-18-35-26)19-36-28(33)17-16-27(32)30-21-10-14-23(15-11-21)37-22-5-2-1-3-6-22/h1-15,18H,16-17,19H2,(H,30,32) |
Clé InChI |
KKLVJOGEONYURQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine](/img/structure/B12458932.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanamide](/img/structure/B12458950.png)
![N-[(E)-(4-ethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B12458956.png)
![2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12458961.png)

![2-methoxy-4-[(E)-{[4-(piperidin-1-ylsulfonyl)phenyl]imino}methyl]phenyl acetate](/img/structure/B12458968.png)


![N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12458981.png)
![2-(3-methoxyphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12458984.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(4-fluorophenyl)furan-2-carboxamide](/img/structure/B12459008.png)

![Methyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B12459011.png)
